N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Description
N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C16H14FNO4 and its molecular weight is 303.289. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
This compound, and its derivatives, have been a focus of synthetic chemistry efforts aimed at developing novel therapeutic agents. The compound's structural motifs are found in various synthetic routes and derivatives that have shown promising biological activities.
Antimicrobial Activity
Research has focused on synthesizing derivatives of cyclopropyl and fluoroquinolone compounds to evaluate their antimycobacterial activities. For instance, Senthilkumar et al. (2008) synthesized 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, which were evaluated for in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis and found some compounds with significant activity Senthilkumar et al., 2008.
Cytotoxic Activity
The synthesis of novel chemical structures incorporating the cyclopropyl group and various bioactive moieties has been explored for their potential cytotoxic activities against cancer cell lines. For example, Hassan et al. (2015) investigated the cytotoxicity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against several human cancer cell lines Hassan et al., 2015.
Enzyme Inhibition
Derivatives of the compound have been synthesized and tested for their ability to inhibit enzymes such as DNA gyrase, a crucial enzyme for bacterial DNA replication. This is part of the effort to discover new antibacterial agents with novel mechanisms of action.
Organic Synthesis and Chemical Properties
The compound's structure has inspired synthetic chemists to explore its reactivity and incorporation into diverse chemical entities.
Synthesis of Derivatives
Studies have been conducted to synthesize fluoro-containing derivatives and explore their chemical properties and potential applications. For example, the synthesis of benzyl esters of 2,2-dimethyl-3-(4-difluoromethoxyphenyl)-cyclopropane carboxylic acid showcases the exploration of cyclopropane analogs of pyrethroid fluorocitrinate, indicating the versatility of such compounds in organic synthesis Shapiro et al., 1990.
Cyclopropanation Reactions
The reactivity of related compounds has been studied in the context of cyclopropanation reactions, demonstrating their potential as intermediates in the synthesis of more complex molecules. Coelho et al. (2013) reported the use of engineered cytochrome P450 enzymes to catalyze cyclopropanation reactions, illustrating the innovative approaches to utilizing these compounds in synthetic biology and green chemistry Coelho et al., 2013.
Properties
IUPAC Name |
N-cyclopropyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-11-3-1-10(2-4-11)8-21-15-9-22-14(7-13(15)19)16(20)18-12-5-6-12/h1-4,7,9,12H,5-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVCCLKHUPFWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.